![molecular formula C10H13NO2S B1409052 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide CAS No. 1799977-70-0](/img/structure/B1409052.png)
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Overview
Description
The compound “4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized through a two-step synthetic protocol . Another pathway for the preparation of 3, 4-dihydro-2H-1λ 6 -benzo [e] [1, 2]thiazine 1, 1-dioxides 3 via an orthomethyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides 5 has been reported .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides has been studied . There are four kinds of parent thiadiazine structures, having molecular formula C 3 H 4 N 2 S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The incorporation of the (trifluoromethyl)thio group into the benzo [e] [1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2- (2-alkynyl)benzenesulfonamide has been reported . The transformation proceeds under mild conditions .Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been documented in the literature. These compounds have shown effectiveness against a range of microbial pathogens. The presence of different substituents can significantly influence their antimicrobial potency .
Antiviral Applications
Research indicates that 1,2,4-benzothiadiazine-1,1-dioxide derivatives also exhibit antiviral activities. This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases .
Antidiabetic Potential
The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been explored for their antidiabetic effects. They may offer new avenues for the treatment of diabetes by influencing glucose metabolism or insulin sensitivity .
Anticancer Research
There is ongoing research into the anticancer properties of these compounds. They may work by interfering with cancer cell proliferation or inducing apoptosis in cancerous cells, providing a potential pathway for novel cancer therapies .
AMPA Receptor Modulation
These derivatives have been tested as positive allosteric modulators of the AMPA receptors. This application is particularly relevant in neurological research, where modulation of these receptors can influence synaptic transmission and plasticity .
KATP Channel Activation
The activation of KATP channels is another significant application. These channels play a crucial role in cellular functions, and their modulation by 1,2,4-benzothiadiazine-1,1-dioxide derivatives can have therapeutic implications, particularly in cardiac and pancreatic tissues .
Fungicidal Properties
Lastly, the fungicidal activity of these compounds has been demonstrated, with certain derivatives showing broad-spectrum antifungal activities. This suggests their potential use in protecting crops from fungal pathogens, which is crucial for agriculture and food security .
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide are AMPA receptors and KATP channels . These targets play crucial roles in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Mode of Action
4-Ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide interacts with its targets as a positive allosteric modulator of the AMPA receptors . This interaction results in changes in the receptor’s activity, enhancing the receptor’s response to its neurotransmitter, glutamate .
Biochemical Pathways
The compound affects the glutamatergic pathway by modulating the AMPA receptors . This modulation can lead to downstream effects such as increased neuronal excitability and enhanced learning and memory processes. Additionally, the compound’s interaction with KATP channels can influence various cellular functions, including insulin secretion and cardiovascular responses .
Pharmacokinetics
The compound’s pharmacological activities suggest that it is likely to have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .
Result of Action
The molecular and cellular effects of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide’s action include enhanced AMPA receptor activity and modulation of KATP channel function . These effects can lead to various therapeutic outcomes, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .
Future Directions
properties
IUPAC Name |
4-ethyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-8-7-11-14(12,13)10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHDHIMOEVCLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNS(=O)(=O)C2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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